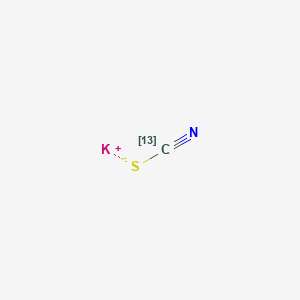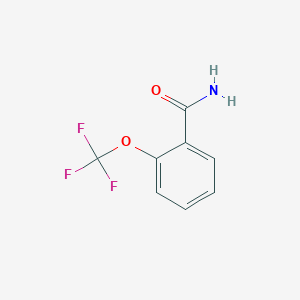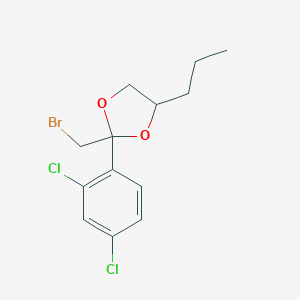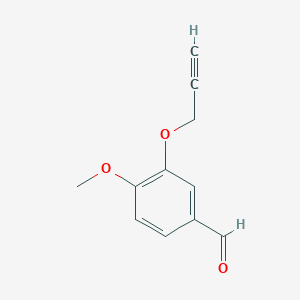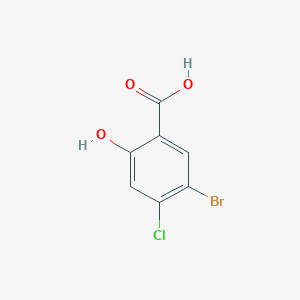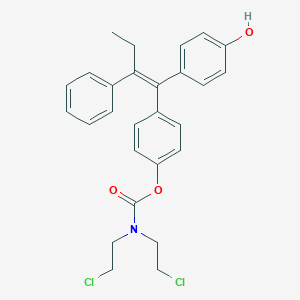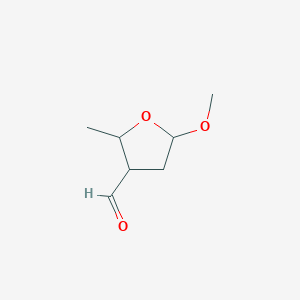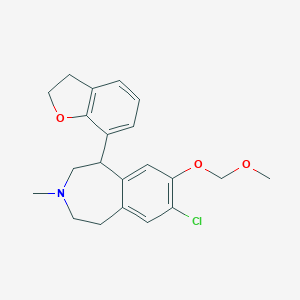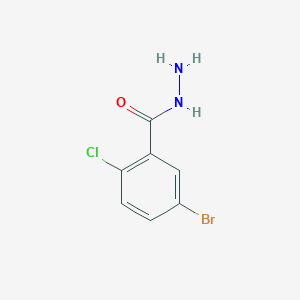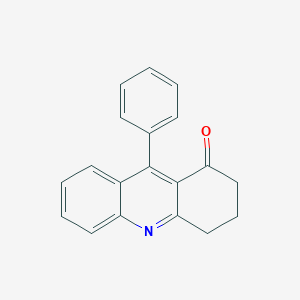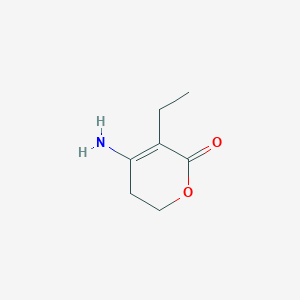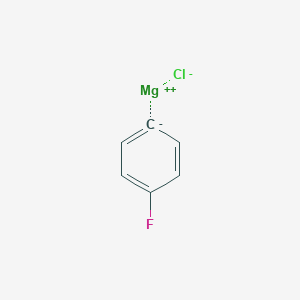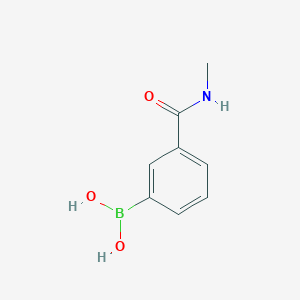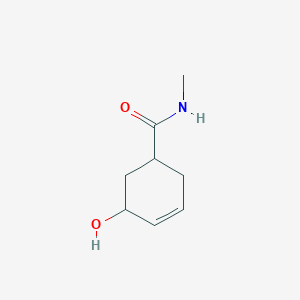
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide, also known as CX-516, is a positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In
Wirkmechanismus
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide enhances the receptor's response to glutamate, which leads to an increase in synaptic transmission and improved cognitive function.
Biochemische Und Physiologische Effekte
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and learning. 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied for its potential use in treating cognitive disorders, which makes it a well-characterized compound. However, one limitation of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it has not been approved for clinical use, which limits its potential for therapeutic applications.
Zukünftige Richtungen
There are several future directions for 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide research. One direction is to explore its potential use in treating other cognitive disorders such as traumatic brain injury and attention deficit hyperactivity disorder (ADHD). Another direction is to investigate its potential use in enhancing cognitive function in healthy individuals. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the AMPA receptor.
Synthesemethoden
The synthesis of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide involves several steps. The first step is the reaction of 3-hydroxycyclohexanone with methylamine to form N-methyl-3-hydroxycyclohexanone. The second step involves the reaction of N-methyl-3-hydroxycyclohexanone with sodium hydride and 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone. The final step involves the reaction of 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone with hydroxylamine hydrochloride to form 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential use in treating depression, anxiety, and drug addiction.
Eigenschaften
CAS-Nummer |
135715-24-1 |
|---|---|
Produktname |
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2,4,6-7,10H,3,5H2,1H3,(H,9,11) |
InChI-Schlüssel |
IBJQHTBQSDKMRL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC=CC(C1)O |
Kanonische SMILES |
CNC(=O)C1CC=CC(C1)O |
Synonyme |
3-Cyclohexene-1-carboxamide,5-hydroxy-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



